

crystal structure of 2-Chloro-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-nitropyrimidin-4-amine

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An In-Depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of **2-Chloro-5-nitropyrimidin-4-amine**

Abstract

2-Chloro-5-nitropyrimidin-4-amine is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of functional molecules. Its utility spans the pharmaceutical, agrochemical, and materials science sectors, where it acts as a foundational building block for more complex structures.^{[1][2]} The strategic placement of its chloro, nitro, and amine functionalities on the pyrimidine core imparts a unique reactivity profile, making it highly valuable for chemical diversification. A thorough understanding of its three-dimensional structure is paramount for predicting its behavior in solid-state applications and for the rational design of new molecular entities. This guide provides a comprehensive overview of the synthesis, physicochemical characterization, and a detailed exploration of the anticipated crystal structure of **2-Chloro-5-nitropyrimidin-4-amine**, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The introduction of specific substituents, such as halogens and nitro groups, can dramatically influence the molecule's

electronic properties, reactivity, and potential for intermolecular interactions. The nitro group, in particular, can act as both a pharmacophore and a precursor to the essential amine group through reduction.[\[3\]](#)

2-Chloro-5-nitropyrimidin-4-amine ($C_4H_3ClN_4O_2$) is a prime example of such a functionalized intermediate. Its importance lies in its capacity for sequential, site-selective reactions: the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the nitro group at C5 can be reduced to an amine, opening pathways for further derivatization.[\[4\]](#) Elucidating its single-crystal X-ray structure is therefore not merely an academic exercise; it provides critical information on molecular conformation, packing, and the non-covalent interactions that govern its solid-state properties, which is essential for polymorphism screening, formulation development, and computational modeling.

Synthesis and Crystallization

The reliable synthesis and subsequent crystallization of **2-Chloro-5-nitropyrimidin-4-amine** are the foundational steps for any further investigation. The most common and efficient synthetic route involves the selective amination of a dichlorinated precursor.

Synthetic Protocol: Selective Amination

The synthesis proceeds via the selective displacement of the more reactive C4 chlorine atom of 2,4-dichloro-5-nitropyrimidine with ammonia. The C4 position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogens.

Experimental Protocol:

- Reaction Setup: To a stirred solution of dichloromethane (DCM, 400 mL), add 2,4-dichloro-5-nitropyrimidine (30 g, 154.36 mmol), aqueous ammonia (24 mL), and N,N-diisopropylethylamine (DIPEA, 37.2 mL). Cool the mixture to 0 °C in an ice bath.[\[1\]](#)
- Causality Check (Expertise): DIPEA is employed as a non-nucleophilic organic base. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Unlike ammonia, its steric bulk prevents it from competing as a nucleophile, thereby maximizing the yield of the desired product. Maintaining the temperature at 0 °C is crucial to control the

reaction's exothermicity and to ensure high regioselectivity for the C4 position over the C2 position.

- Reaction Execution: Stir the reaction mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[1\]](#)
- Work-up and Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by filtration and wash it with cold DCM to remove any unreacted starting material and soluble byproducts.
- Purification: The collected solid is dried under vacuum to yield **2-chloro-5-nitropyrimidin-4-amine** as a yellow to brown solid (Typical Yield: ~92%).[\[1\]](#)[\[5\]](#) The product can be further purified by recrystallization if necessary.

Protocol for Single Crystal Growth

Obtaining crystals of sufficient quality for Single-Crystal X-ray Diffraction (SC-XRD) is critical. This often requires screening various solvents and techniques.

Experimental Protocol:

- Solvent Selection: Dissolve a small amount of the purified compound (~5 mg) in a minimal volume of a polar solvent in which it is soluble with gentle heating (e.g., chloroform, ethyl acetate).
- Slow Evaporation: Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
- Anti-Solvent Diffusion (Alternative): Alternatively, in a solution of the compound, carefully layer a less polar "anti-solvent" in which the compound is insoluble (e.g., cyclohexane or hexane).[\[6\]](#) Crystals will form at the interface over several days.
- Crystal Harvesting: Once well-formed, single crystals are carefully selected under a microscope and mounted on a goniometer head for diffraction analysis.[\[7\]](#)

Physicochemical and Spectroscopic Profile

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

General Properties

The key physicochemical properties of **2-Chloro-5-nitropyrimidin-4-amine** are summarized below.

Property	Value	Reference
Molecular Formula	C ₄ H ₃ ClN ₄ O ₂	[2][8]
Molecular Weight	174.55 g/mol	[2][8]
Appearance	Light yellow to yellow solid	[1]
Melting Point	221-226 °C	[1][8]
Solubility	Slightly soluble in water	[1][8]
Storage	2–8 °C under inert gas	[1][8]

Spectroscopic Analysis

- Mass Spectrometry (MS): LC-MS analysis in ESI+ mode is expected to show a prominent peak at m/z 175.0, corresponding to the protonated molecule [M+H]⁺.^[5]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by distinct absorption bands. Key expected peaks include N-H stretching vibrations for the amine group (~3300-3400 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1550 cm⁻¹ and 1350 cm⁻¹, respectively, and C=N/C=C stretching of the pyrimidine ring (~1600-1400 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: In a solvent like DMSO-d₆, one would expect to see a singlet for the C6-H proton on the pyrimidine ring. A broad singlet corresponding to the two protons of the amino (-NH₂) group would also be visible.

- ^{13}C NMR: The spectrum would show four distinct carbon signals corresponding to the four unique carbon atoms in the pyrimidine ring, with chemical shifts influenced by their respective substituents.

Crystal Structure Analysis

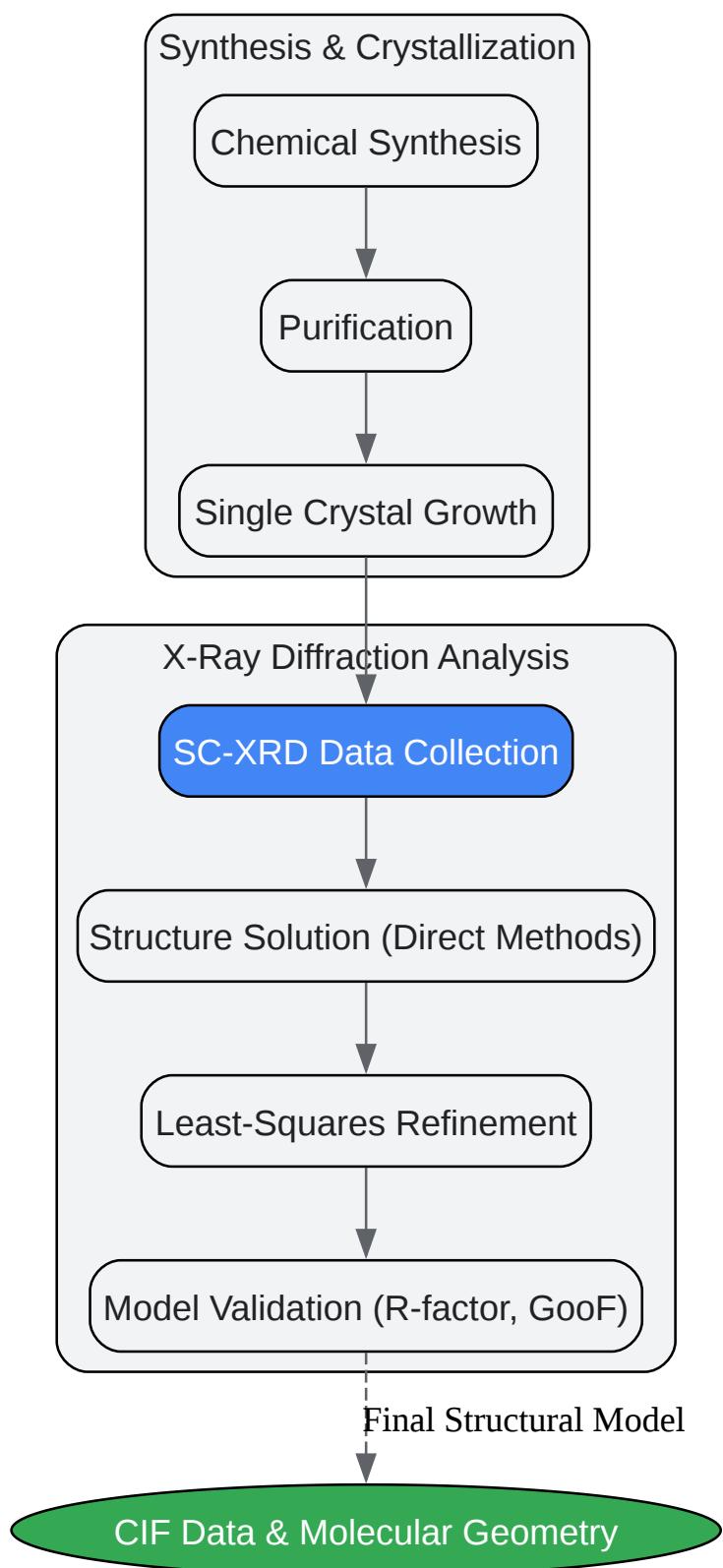
While a specific public deposition of the crystal structure for **2-Chloro-5-nitropyrimidin-4-amine** is not readily available in crystallographic databases as of this writing, we can authoritatively describe the complete methodology for its determination and predict the key structural features based on established principles and data from analogous molecules.[9][10]

Methodology: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3]

Experimental Workflow:

- Data Collection: A suitable single crystal is mounted and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes atomic thermal vibrations, leading to a higher quality diffraction pattern.[10] Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F^2 .
- Validation: The final structural model is validated using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.



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Caption: Experimental workflow for crystal structure determination.

Predicted Crystallographic and Geometric Parameters

The following table outlines the parameters that would be reported from a successful SC-XRD experiment.

Parameter	Expected Data Type / Value
Crystal System	e.g., Monoclinic, Orthorhombic
Space Group	e.g., $P2_1/c$, $P2_12_12_1$
a , b , c (Å)	Unit cell lengths
α , β , γ (°)	Unit cell angles
Volume (Å ³)	Volume of the unit cell
Z	Number of molecules per unit cell
Calculated Density (g/cm ³)	Calculated from formula and unit cell volume
Final R indices [$ I > 2\sigma(I)$]	R_1 and wR_2 values (indicators of fit)
Goodness-of-fit (S)	Should be close to 1.0

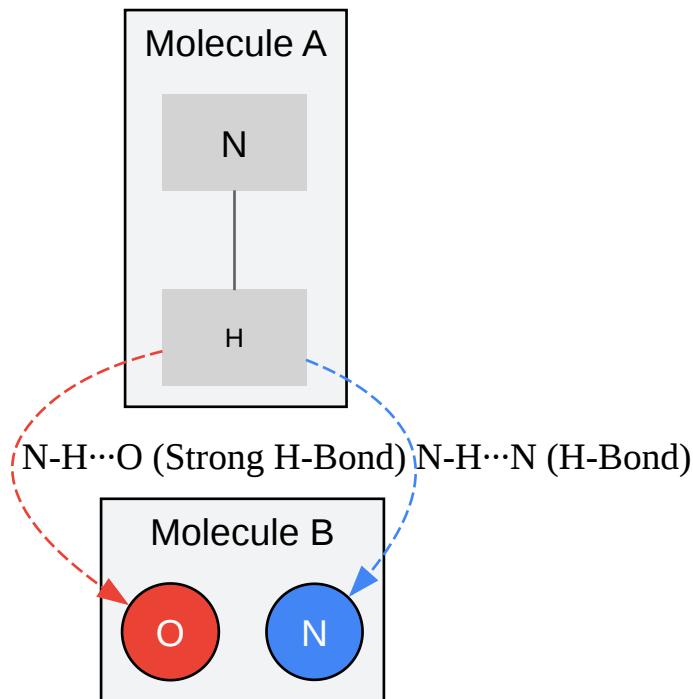
Molecular Geometry and Intermolecular Interactions

The molecular structure is defined by the pyrimidine ring, which is expected to be largely planar. The nitro group will likely be slightly twisted out of the plane of the ring to minimize steric hindrance.

The crystal packing will be dominated by a network of intermolecular hydrogen bonds, which are crucial for the stability of the lattice.

- **N-H···O Hydrogen Bonds:** The amine group (-NH₂) is an excellent hydrogen bond donor. It will form strong hydrogen bonds with the oxygen atoms of the nitro group (-NO₂) of an adjacent molecule.
- **N-H···N Hydrogen Bonds:** The amine group can also donate a hydrogen bond to one of the nitrogen atoms of the pyrimidine ring of a neighboring molecule.

These interactions create a self-validating, robust supramolecular architecture. It is also possible that weaker C-H···O or C-H···Cl interactions and π - π stacking between the electron-deficient pyrimidine rings contribute to the overall crystal packing.



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Caption: Key intermolecular hydrogen bonds stabilizing the crystal lattice.

Conclusion and Future Outlook

2-Chloro-5-nitropyrimidin-4-amine stands as a highly valuable and versatile chemical intermediate. This guide has detailed the robust protocols for its synthesis and characterization, providing a framework for its reliable production and quality control. While a publicly deposited crystal structure remains to be published, we have outlined the definitive experimental workflow for its determination and provided an expert prediction of its key structural features, including the dominant hydrogen bonding networks that dictate its solid-state architecture. For professionals in drug development and materials science, this structural insight is critical for understanding solid-state properties, guiding derivatization strategies, and enabling advanced computational studies. The elucidation and deposition of this crystal structure would be a valuable contribution to the chemical and crystallographic communities.

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- To cite this document: BenchChem. [crystal structure of 2-Chloro-5-nitropyrimidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162345#crystal-structure-of-2-chloro-5-nitropyrimidin-4-amine>

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